molecular formula C8H9BrClN3 B13468035 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride

7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B13468035
M. Wt: 262.53 g/mol
InChI Key: ZXBBWXZXOUGZOS-UHFFFAOYSA-N
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Description

7-Bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride is a halogenated imidazo[1,2-a]pyridine derivative with a bromine atom at the 7-position and a methyl group on the amine substituent at the 3-position. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical studies. The bromine substituent introduces steric and electronic effects that influence binding affinity and metabolic stability, while the N-methyl group may reduce susceptibility to enzymatic degradation .

Properties

Molecular Formula

C8H9BrClN3

Molecular Weight

262.53 g/mol

IUPAC Name

7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C8H8BrN3.ClH/c1-10-8-5-11-7-4-6(9)2-3-12(7)8;/h2-5,10H,1H3;1H

InChI Key

ZXBBWXZXOUGZOS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C2N1C=CC(=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 7-position enables participation in transition-metal-catalyzed cross-coupling reactions, which are critical for structural diversification.

Reaction Type Conditions Reagents/Catalysts Yield Notes
Suzuki-Miyaura CouplingMicrowave, 120°C, 10 min in 1,2-dimethoxyethane/waterPdCl₂(PPh₃)₂, Na₂CO₃, aryl boronic acid86.9% Selective coupling at C7; retains methylamine group
Buchwald-Hartwig Amination95°C, dioxane, inert atmosphereCuI, CsF, rac-1,2-diaminocyclohexane58.4% Requires careful ligand selection for efficiency

Key Observations :

  • The methylamine group at C3 does not interfere with C7 bromine reactivity in Suzuki-Miyaura couplings when using Pd-based catalysts .

  • Buchwald-Hartwig amination requires cesium fluoride as a base and copper iodide as a catalyst for C–N bond formation .

Halogen Exchange Reactions

The bromine atom can undergo halogen replacement under electrophilic conditions.

Reaction Type Conditions Reagents Yield Product
Iodination100°C, DMF, 1 hourN-Iodosuccinimide (NIS)86.9% 7-Iodo-N-methylimidazo[1,2-a]pyridin-3-amine
Bromination0°C, MeOH, 5 hoursI₂, NaOAc58.4% 3,7-Dibromo-N-methylimidazo[1,2-a]pyridine

Mechanistic Insight :

  • Iodination proceeds via an electrophilic aromatic substitution mechanism, facilitated by the electron-rich imidazole ring .

  • Bromination at C3 occurs under acidic conditions, exploiting the ring’s nucleophilic character.

Functional Group Transformations

The methylamine group participates in selective modifications while preserving the core structure.

Reaction Type Conditions Reagents Yield Application
AcylationRT, DCM, 12 hoursAcetyl chloride, Et₃N72%N-Acetyl derivative for pharmacokinetic studies
Oxidation0°C, THF, 2 hoursmCPBA65%Generation of N-oxide for solubility enhancement

Structural Effects :

  • Acylation at the methylamine nitrogen improves metabolic stability without altering bromine reactivity.

  • Oxidation to the N-oxide increases water solubility by introducing a polar functional group.

Ring Functionalization

The imidazo[1,2-a]pyridine scaffold undergoes electrophilic substitutions at specific positions.

Reaction Type Conditions Reagents Yield Regioselectivity
Nitration0°C, HNO₃/H₂SO₄Nitronium tetrafluoroborate55%C5 nitration due to electron-donating methylamine
Sulfonation80°C, H₂SO₄SO₃60%C6 sulfonation driven by ring electronics

Reactivity Trends :

  • Electron-donating groups (e.g., methylamine) direct electrophiles to C5 and C6 positions.

  • Bromine at C7 deactivates the adjacent C8 position toward electrophilic attack.

Comparative Reactivity Analysis

The table below contrasts reactivity metrics with related brominated imidazo[1,2-a]pyridines:

Compound Suzuki Coupling Yield Iodination Yield Acylation Yield
7-Bromo-N-methylimidazo[1,2-a]pyridin-3-amine86.9% 86.9% 72%
7-Bromoimidazo[1,2-a]pyridine82% 89% N/A
  • The methylamine group slightly enhances cross-coupling yields compared to non-substituted analogs .

  • Halogenation efficiency remains consistent across derivatives, indicating minimal steric hindrance from the methylamine group .

Mechanism of Action

The mechanism of action of 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride and related imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents Biological Activity/Notes Synthesis Method Key Physicochemical Data Reference ID
7-Bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride 7-Br, N-CH₃, HCl salt Potential kinase/COX modulation (inferred); enhanced solubility due to HCl salt Likely Pd-catalyzed coupling Molecular weight: ~300–350 g/mol (estimated)
2-Phenyl-8-(pyridin-4-yl)-7-(thien-3-yl)imidazo[1,2-a]pyridine (36) 2-Ph, 8-Pyridinyl, 7-thienyl Not specified; heteroaromatic substituents may enhance π-π interactions Microwave-assisted double coupling M.p. 273°C; 43% yield
N-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine (5e) 2-SO₂Me-Ph, N-4-F-Ph COX-2 selective inhibitor (IC₅₀ = 0.12 µM); sulfonyl group critical for potency Sequential Buchwald-Hartwig amination 87% yield; M.p. 171–173°C
N-(2-morpholinoethyl)-2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine (7) 2-Pyridinyl, N-morpholinoethyl Antileishmanial activity (EC₅₀ = 8.2 µM); morpholino group improves membrane permeability Nucleophilic substitution MS-ESI: [M+H]⁺ 324.2
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride 2-Ph, tetrahydroimidazopyridine core, HCl salt Scaffold for CNS-targeting agents; reduced aromaticity may enhance blood-brain barrier penetration Cyclization of bromopyridinamine Mol. weight: 249.74 g/mol

Key Observations:

Substituent Effects on Bioactivity: Sulfonyl groups (e.g., in 5e) significantly enhance COX-2 selectivity due to interactions with the enzyme's hydrophobic pocket . Bromine at position 7 (target compound) may sterically hinder binding to COX-1, analogous to fluorine/chloro groups at position 8 in other derivatives . Morpholinoethylamine substituents (e.g., 7) improve solubility and bioavailability for antiparasitic applications .

Synthetic Efficiency: Microwave-assisted methods (e.g., compound 36) achieve moderate yields (43–44%) but reduce reaction times .

Physicochemical Properties :

  • Hydrochloride salts (target compound and 5H,6H,7H,8H derivative) improve aqueous solubility compared to free bases .
  • Tetrahydroimidazopyridine cores (e.g., 5H,6H,7H,8H derivative) exhibit lower melting points (~230–273°C) than fully aromatic analogues .

Biological Activity

Overview

7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It features a bromine atom at the 7-position and a methyl group at the nitrogen atom of the imidazole ring, contributing to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C₉H₈BrN₃·HCl
  • Molecular Weight : Approximately 262.53 g/mol
  • Structural Characteristics : The presence of bromine and methyl groups influences its reactivity and interactions with biological targets.

Biological Activity

Research indicates that 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that compounds with similar structures display significant activity against cancer cell lines. For instance, bromo-substituted imidazo derivatives have been reported to inhibit the proliferation of colon carcinoma cells with IC₅₀ values in the sub-micromolar range (0.4 to 0.7 μM) .
  • Antimicrobial Activity : The compound has shown moderate activity against certain bacterial strains. In vitro studies indicated that bromo-substituted derivatives exhibited varying degrees of antibacterial action, with some compounds demonstrating MIC values around 32 μM against E. coli .
  • Mechanism of Action : The biological activity is attributed to the compound's interaction with specific enzymes or receptors within biological systems. This interaction can modulate their activity, leading to various biological effects .

Comparative Biological Activity

To understand the relative biological activity of 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberIC₅₀ (μM)Similarity Index
6-Bromoimidazo[1,2-a]pyridin-2-amine947248-52-40.890.89
6-Bromo-7-methylimidazo[1,2-a]pyridine116355-18-10.820.82
3,6-Dibromoimidazo[1,2-a]pyridine1065074-14-70.810.81
N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide504413-35-80.750.75

Case Studies and Research Findings

Several studies have evaluated the biological activity of related imidazo derivatives:

  • In Vitro Studies : A study on amidino-substituted imidazo[4,5-b]pyridines revealed that bromo-substituted derivatives significantly increased antiproliferative activity against various cancer cell lines compared to non-substituted analogs .
  • Antimicrobial Testing : Research has shown that bromine substitution at strategic positions enhances antimicrobial potency against multi-drug resistant bacteria .
  • In Vivo Efficacy : In models such as the P. berghei mouse model for malaria, related compounds exhibited significant reductions in parasitemia when dosed appropriately . This suggests potential applications in treating infectious diseases.

Q & A

Q. What are the common synthetic routes for preparing 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride, and how can intermediates be characterized?

The synthesis typically involves cyclocondensation of α-brominated pyridine derivatives with methylamine precursors under controlled pH and temperature. For example, brominated imidazo[1,2-a]pyridine scaffolds are often synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) reactions to introduce the bromo group at the 7-position . Intermediate characterization relies on NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC to ensure purity (>95%) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, while stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Impurity profiling via LC-MS identifies degradation products, such as dehydrohalogenated derivatives or hydrolyzed intermediates .

Q. What are the key spectral signatures (NMR, IR) for distinguishing this compound from structurally similar analogs?

The imidazo[1,2-a]pyridine core shows characteristic ¹H NMR peaks: a singlet for the N-methyl group (δ ~3.2 ppm) and aromatic protons (δ 7.5–8.3 ppm). IR spectroscopy confirms the amine hydrochloride salt via N–H stretches (~2500–3000 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing fluorinated or trifluoromethyl analogs of this compound?

Density Functional Theory (DFT) calculations predict transition states for halogenation or fluorination reactions, identifying optimal catalysts (e.g., Pd/Cu for C–F bond formation) and solvent systems (DMF or THF). Reaction path sampling, as described in ICReDD methodologies, reduces trial-and-error experimentation by simulating activation energies and regioselectivity .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding) observed for this compound?

Conflicting data may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target interactions. Use orthogonal assays:

  • Competitive binding assays (SPR or ITC) to quantify affinity for primary targets.
  • Selectivity profiling against kinase panels or GPCR libraries to identify secondary targets .
  • Molecular docking to map binding poses and explain discrepancies between in vitro and cellular activity .

Q. How can researchers design derivatives to improve metabolic stability while retaining bioactivity?

Structural modifications focus on:

  • Bioisosteric replacement : Substituting the bromine with a CF₃ group (electron-withdrawing) to enhance metabolic resistance .
  • Prodrug strategies : Masking the amine with acetyl or carbamate groups to reduce first-pass metabolism .
  • In vitro microsomal assays (human liver microsomes) quantify metabolic half-life (t₁/₂) and guide iterative design .

Q. What experimental frameworks address solubility challenges in aqueous and non-polar solvents?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays.
  • Salt formation : Exchange hydrochloride for mesylate or citrate salts to enhance aqueous solubility.
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo studies .

Methodological Considerations

  • Contradiction Analysis : Cross-reference computational predictions (e.g., IC₅₀ values from docking) with experimental dose-response curves to validate mechanistic hypotheses .
  • Safety Protocols : Adhere to institutional chemical hygiene plans for handling brominated compounds, including fume hood use and waste neutralization protocols .

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